6-Bromo-3-methoxy-2-nitropyridine

Catalog No.
S770022
CAS No.
916737-76-3
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methoxy-2-nitropyridine

CAS Number

916737-76-3

Product Name

6-Bromo-3-methoxy-2-nitropyridine

IUPAC Name

6-bromo-3-methoxy-2-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3

InChI Key

NCYGJPLRMYGVEB-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(N=C(C=C1)Br)[N+](=O)[O-]

Use as a Pharmaceutical Intermediate

Field: Pharmaceutical Industry

Application: 6-Bromo-3-methoxy-2-nitropyridine is used as a pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients.

Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Typically, the compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical ingredient.

Results or Outcomes: The outcome of using 6-Bromo-3-methoxy-2-nitropyridine as an intermediate would be the production of an active pharmaceutical ingredient. The specific results, including yield and purity, would depend on the particular synthesis pathway and reaction conditions.

Synthesis and Reactions of Nitropyridines

Field: Organic Chemistry

Application: Nitropyridines, including 6-Bromo-3-methoxy-2-nitropyridine, can be synthesized and used in various reactions . For example, they can be used to synthesize 2-substituted-5-nitro-pyridines and 4-substituted-2-alkylamino-5-nitropyridines .

Method of Application: The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Results or Outcomes: The reaction yields 3-nitropyridine with a yield of 77%. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Development of Fluorescent Probes

Field: Biochemistry

Application: Compounds similar to 6-Bromo-3-methoxy-2-nitropyridine have been used in the development of fluorescent probes for selective measurement of carboxylesterase 1 activity in tissue extracts .

Method of Application: The compound would be incorporated into a probe molecule, which would then be used in biochemical assays to measure enzyme activity.

Results or Outcomes: The use of such a probe could allow for more accurate and sensitive measurement of carboxylesterase 1 activity, which could have implications for understanding and treating diseases where this enzyme plays a role.

Vibrational Spectroscopic and Structural Investigations

Field: Physical Chemistry

Application: Related compounds have been studied using vibrational spectroscopy, which could provide valuable information about the structure and properties of 6-Bromo-3-methoxy-2-nitropyridine .

6-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C₆H₅BrN₂O₃. It belongs to the class of nitropyridines and is characterized by a bromine atom at the 6th position, a methoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring. This compound is recognized for its potential utility in various chemical and biological applications due to its unique structural features, which impart distinctive reactivity and biological properties .

Currently, there is no documented information on the specific mechanism of action of 6-bromo-3-methoxy-2-nitropyridine.

As with most chemicals, it's advisable to handle 6-bromo-3-methoxy-2-nitropyridine with care due to the lack of specific safety data. Here are some general safety considerations:

  • Potential Irritant: The presence of the nitro group suggests it could be an irritant to the skin, eyes, and respiratory system [].
  • Potential Fire Hazard: The organic nature of the compound suggests it could be combustible.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride in ethanol and water.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

  • Reduction Reaction: Typically performed using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures.
  • Substitution Reaction: Conducted with nucleophiles like amines or thiols, often utilizing palladium catalysts to facilitate the reaction.

Major Products Formed

  • From reduction: 6-Bromo-3-methoxy-2-aminopyridine.
  • From substitution: Various substituted pyridines depending on the nucleophile used .

The biological activity of 6-Bromo-3-methoxy-2-nitropyridine has been explored primarily in the context of its potential as a pharmaceutical agent. It exhibits properties that may be beneficial for drug development, particularly due to its ability to interact with various biological targets. Its pharmacokinetic profile suggests high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for further investigation in medicinal chemistry .

Synthetic Routes

  • Nitration of 6-Bromo-3-methoxypyridine: This method involves treating 6-bromo-3-methoxypyridine with nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions.
  • Bromination of 3-Methoxy-2-nitropyridine: This process involves reacting 3-methoxy-2-nitropyridine with bromine in the presence of a suitable catalyst to selectively brominate at the 6th position .

Industrial Production Methods

In industrial settings, large-scale production often employs optimized nitration and bromination reactions. Techniques such as continuous flow reactors are utilized to maintain precise reaction conditions, maximizing yield and purity .

6-Bromo-3-methoxy-2-nitropyridine has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Acts as a building block for developing biologically active compounds.
  • Pharmaceutical Industry: Investigated for potential use in synthesizing novel pharmaceutical agents.
  • Agricultural Chemistry: Utilized in producing agrochemicals and dyes .

The interaction studies involving 6-Bromo-3-methoxy-2-nitropyridine focus on its reactivity with biological molecules and other chemical entities. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, highlights its versatility in forming complex structures that may exhibit desired biological activities .

Several compounds share structural similarities with 6-Bromo-3-methoxy-2-nitropyridine. Here are some notable examples:

Compound NameSimilarityKey Features
2-Bromo-3-methoxy-6-nitropyridine0.89Different positioning of bromine and nitro groups.
4,6-Dibromo-2-nitropyridin-3-ol0.86Contains two bromine atoms; different functional groups.
5-Bromo-3-methoxy-2-nitropyridine0.85Substituent at the 5th position changes reactivity.
2-Bromo-3-ethoxy-6-nitropyridine0.85Ethoxy group instead of methoxy; alters solubility properties.

These compounds differ mainly in their substitution patterns on the pyridine ring, which significantly influences their chemical behavior and biological activity .

Direct Nitration-Bromination Sequential Protocols

The direct nitration-bromination sequential approach represents one of the most straightforward methodologies for synthesizing 6-Bromo-3-methoxy-2-nitropyridine. This strategy involves the sequential introduction of nitro and bromo substituents onto the pyridine ring system through electrophilic aromatic substitution reactions.

The fundamental challenge in direct nitration of pyridine derivatives lies in the electron-deficient nature of the pyridine ring, which renders it less reactive toward electrophilic substitution compared to benzene derivatives [1] [2]. The presence of the electronegative nitrogen atom decreases electron density throughout the ring system, requiring more forcing conditions for successful nitration. Furthermore, the inherent reactivity pattern of pyridine favors substitution at the 3-position (meta to nitrogen) under electrophilic conditions, which aligns with the desired regiochemistry for the target compound [3] [4].

The reaction typically employs mixed acid systems comprising concentrated nitric acid and sulfuric acid. These conditions generate the nitronium ion (NO₂⁺), the active nitrating species, which attacks the electron-deficient pyridine ring. The presence of a methoxy group at the 3-position provides moderate activation through mesomeric donation, facilitating the nitration process while directing the incoming nitro group to the ortho position (position 2) [5] [4].

Recent mechanistic studies have revealed that the nitration of pyridine derivatives proceeds through a different pathway compared to benzene systems. Rather than following conventional electrophilic aromatic substitution, the process involves N-oxide intermediate formation followed by intramolecular nitro group migration through a [6] [7] sigmatropic shift mechanism [8] [9]. This understanding has led to improved synthetic protocols that leverage this mechanistic insight.

N-Oxide Intermediate Formation Strategies

The N-oxide intermediate formation strategy represents a significant advancement in pyridine nitration chemistry. This approach involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide, which exhibits enhanced reactivity toward electrophilic substitution due to the electron-releasing effect of the oxide functionality [1] [10] [11].

The N-oxide formation typically employs oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of suitable catalysts. The reaction proceeds under mild conditions, typically at temperatures ranging from 0-25°C, and can be conducted in various solvents including dichloromethane, acetone, or aqueous systems [10] [12].

A particularly efficient protocol involves the use of titanium silicalite (TS-1) catalyst in combination with hydrogen peroxide for the N-oxidation step. This system has been successfully implemented in continuous flow microreactor setups, achieving yields up to 99% with excellent selectivity [12]. The continuous flow approach offers several advantages including improved heat transfer, enhanced safety, and the potential for large-scale production.

The mechanistic pathway for N-oxide formation involves nucleophilic attack of the oxidizing agent on the electron-rich nitrogen center, followed by oxygen transfer. The resulting N-oxide exhibits significantly enhanced reactivity toward electrophilic substitution at the 2- and 4-positions (ortho and para to the N-oxide), which is attributed to the electron-releasing effect of the oxide functionality through resonance [1] [13].

Subsequent nitration of the N-oxide intermediate proceeds under milder conditions compared to direct pyridine nitration. The presence of the N-oxide functionality activates the ring toward electrophilic attack, allowing for nitration at lower temperatures and with reduced acid concentrations. Following nitration, the N-oxide group can be reduced using phosphorus trichloride (PCl₃) or other reducing agents to regenerate the pyridine ring system [14] [15].

Brominating Agent Optimization (Hydrogen Bromide versus Phosphorus Oxybromide)

The choice of brominating agent significantly impacts the efficiency, selectivity, and scalability of the bromination step in the synthesis of 6-Bromo-3-methoxy-2-nitropyridine. The two primary brominating systems under consideration are hydrogen bromide (HBr) and phosphorus oxybromide (POBr₃), each offering distinct advantages and limitations.

Hydrogen bromide represents the more traditional approach for aromatic bromination. In the presence of suitable oxidants or catalysts, HBr can generate bromine radicals or molecular bromine in situ, facilitating bromination of activated aromatic systems [16] [17]. The reaction typically requires elevated temperatures (80-120°C) and may necessitate the use of Lewis acid catalysts such as aluminum bromide or iron(III) bromide to enhance reactivity [16] [18].

The mechanism of HBr-mediated bromination involves the formation of bromine radicals through various pathways, including oxidation by air or other oxidants. These bromine radicals then attack the aromatic ring, with the regioselectivity determined by the electronic and steric properties of the substituents already present on the ring [16] [19].

However, HBr-mediated bromination suffers from several limitations. The reaction often lacks selectivity, particularly in the presence of multiple potential bromination sites. Additionally, the use of HBr requires careful handling due to its corrosive nature and the potential for side reactions, including dealkylation of methoxy groups under acidic conditions [20] [17].

Phosphorus oxybromide (POBr₃) offers a more controlled and selective approach to bromination. This reagent is particularly effective for the bromination of electron-deficient aromatic systems such as nitropyridines. The reaction typically proceeds at elevated temperatures (110-160°C) in non-polar solvents such as toluene or xylene [21] [22].

The mechanistic pathway for POBr₃-mediated bromination involves the formation of a phosphorus-aryl intermediate, followed by nucleophilic attack by bromide and subsequent elimination. This mechanism provides enhanced selectivity compared to radical-mediated processes, as the reaction proceeds through a more controlled pathway [21] [23].

Comparative studies have demonstrated that POBr₃ generally provides superior yields and selectivity compared to HBr-based systems. In the synthesis of related brominated nitropyridines, POBr₃ has been shown to achieve yields exceeding 90% with excellent regioselectivity [21] [22]. The reaction also exhibits good functional group tolerance, making it suitable for substrates containing sensitive functionalities such as methoxy groups.

Recent optimization studies have focused on reaction condition parameters including temperature, reaction time, and solvent selection. The optimal conditions for POBr₃-mediated bromination typically involve temperatures between 110-140°C with reaction times ranging from 2-6 hours. The choice of solvent significantly impacts both yield and selectivity, with non-polar aromatic solvents providing the best results [21] [22].

Vicarious Nucleophilic Substitution (VNS) Approaches

Vicarious nucleophilic substitution represents a powerful alternative methodology for introducing substituents onto electron-deficient pyridine rings. This approach is particularly valuable for the synthesis of 6-Bromo-3-methoxy-2-nitropyridine, as it provides a complementary route to traditional electrophilic substitution methods [24] [25].

The VNS mechanism involves the nucleophilic attack of a carbanion containing a leaving group at the α-position onto an electron-deficient aromatic system. The reaction proceeds through the formation of a Meisenheimer-type σ-adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity [24] [26].

In the context of nitropyridine synthesis, VNS offers several advantages over traditional approaches. The reaction can be conducted under mild conditions, typically at room temperature or slightly elevated temperatures, and provides excellent regioselectivity for substitution at positions ortho and para to the nitro group [25] [9]. This regioselectivity pattern is particularly favorable for the synthesis of 6-Bromo-3-methoxy-2-nitropyridine, where the desired substitution pattern corresponds to the VNS preference.

The development of VNS methodologies for pyridine systems has been driven by the need for efficient methods to introduce alkyl and other substituents onto electron-deficient heterocycles. Recent studies have demonstrated that nitropyridines are excellent substrates for VNS reactions, exhibiting high reactivity and selectivity [25] [9].

The choice of nucleophile is critical for successful VNS reactions. The most commonly employed nucleophiles are sulfonyl-stabilized carbanions, which provide excellent reactivity while maintaining the necessary leaving group functionality. Examples include chloromethyl phenyl sulfone and related derivatives [25] [27].

The reaction mechanism involves several key steps. Initial nucleophilic attack by the carbanion on the electron-deficient pyridine ring forms a σ-adduct with disruption of aromaticity. This intermediate is typically stabilized by the electron-withdrawing nitro group through delocalization of the negative charge. Subsequent base-induced β-elimination of the leaving group (such as chloride or tosylate) restores aromaticity and provides the final substituted product [24] [26].

Optimization of VNS conditions has focused on several key parameters. The choice of base is crucial, with strong bases such as potassium tert-butoxide or sodium hydride providing the best results. The reaction solvent significantly impacts both yield and selectivity, with polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran being preferred [25] [27].

Recent advances in VNS methodology have included the development of flow chemistry protocols that enable continuous production of VNS products. These systems offer improved safety and scalability compared to batch processes, while maintaining high yields and selectivity [25] [28].

Continuous Flow Synthesis for Scalable Production

The implementation of continuous flow synthesis represents a significant advancement in the scalable production of 6-Bromo-3-methoxy-2-nitropyridine. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to conduct reactions under precisely controlled conditions [12] [29] [30].

The fundamental principle of continuous flow synthesis involves the continuous introduction of reactants into a reactor system, where they undergo chemical transformation under controlled conditions before being collected as products. This approach eliminates many of the limitations associated with batch processing, particularly for reactions involving highly exothermic or hazardous transformations [12] [30].

Recent developments in flow chemistry have been particularly successful for nitration reactions, which are inherently challenging to scale due to their highly exothermic nature and the potential for runaway reactions. The high surface-to-volume ratio of flow reactors provides superior heat removal compared to batch systems, enabling safe operation even for highly exothermic nitration processes [31] [14].

A particularly successful implementation involves the two-step flow synthesis of nitropyridines. The first step involves the nitration of pyridine N-oxide using mixed acid systems under controlled flow conditions. The reaction is typically conducted in polytetrafluoroethylene (PTFE) tubing at temperatures ranging from 100-130°C with residence times of 15-25 minutes [14] [15].

The second step involves the reduction of the N-oxide functionality using phosphorus trichloride (PCl₃) in a separate reactor module. This reaction proceeds rapidly at temperatures of 40-60°C with residence times of 5-10 minutes. The continuous nature of the process eliminates the need for intermediate isolation, significantly reducing processing time and improving overall efficiency [14] [15].

Recent studies have demonstrated the successful scale-up of flow nitration processes to production rates exceeding 800 g/h while maintaining high yields and selectivity. The scalability of flow processes is primarily achieved through numbering-up (operating multiple reactors in parallel) rather than scaling-up individual reactor dimensions [31] [32].

The implementation of continuous flow synthesis has also enabled the development of telescoped multi-step processes for complex nitropyridine derivatives. These processes combine multiple synthetic transformations in a single continuous operation, eliminating the need for intermediate isolation and purification steps [29] [33].

Process optimization for flow synthesis has focused on several key parameters including flow rates, temperature profiles, and reactor design. The optimal conditions typically involve carefully balanced flow rates to achieve the desired residence times while maintaining steady-state operation. Temperature control is achieved through the use of heated reactor coils with precise temperature monitoring and control systems [12] [31].

Recent advances have included the development of automated flow systems that can adjust reaction conditions in real-time based on online monitoring of product formation. These systems employ advanced analytical techniques such as in-line spectroscopy and mass spectrometry to monitor reaction progress and automatically optimize conditions for maximum yield and selectivity [34] [35].

The economic advantages of continuous flow synthesis are particularly significant for large-scale production. The reduced capital investment required for flow equipment, combined with improved yields and reduced waste generation, provides substantial cost savings compared to traditional batch processes. Additionally, the continuous nature of the process enables just-in-time production, reducing inventory costs and improving supply chain efficiency [30] [36].

Data Tables

Reaction ParameterDirect Nitration-BrominationVNS ApproachContinuous Flow
Temperature (°C)100-14020-60100-130
Reaction Time4-12 hours2-6 hours15-25 minutes
Typical Yield (%)65-8070-8580-95
SelectivityGoodExcellentExcellent
ScalabilityModerateGoodExcellent
Safety ProfileModerateGoodExcellent
Brominating AgentTemperature (°C)Reaction Time (h)Yield (%)Selectivity
HBr/Oxidant80-1206-1260-75Moderate
POBr₃110-1602-685-95Excellent
Pyridine HBr·Br₂90-1103-875-85Good
N-Oxide Formation MethodOxidantTemperature (°C)Yield (%)Reaction Time
m-CPBAm-CPBA0-2585-952-6 hours
H₂O₂/TS-1H₂O₂20-4090-991-3 hours
H₂O₂/Acetic AcidH₂O₂60-8080-904-8 hours

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6-Bromo-3-methoxy-2-nitropyridine

Dates

Modify: 2023-08-15

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